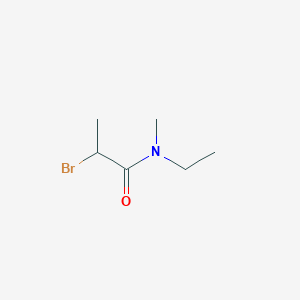

2-Bromo-N-ethyl-N-methylpropanamide

Description

BenchChem offers high-quality 2-Bromo-N-ethyl-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-ethyl-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-ethyl-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-4-8(3)6(9)5(2)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNKDGISNDDCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672450 | |

| Record name | 2-Bromo-N-ethyl-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-26-6 | |

| Record name | 2-Bromo-N-ethyl-N-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-ethyl-N-methylpropanamide (CAS 1060817-26-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Bromo-N-ethyl-N-methylpropanamide. As a specialized chemical intermediate, understanding its characteristics is crucial for its effective and safe utilization in research and development.

Core Chemical Identity and Physicochemical Properties

2-Bromo-N-ethyl-N-methylpropanamide, with the CAS number 1060817-26-6, is a halogenated amide derivative. Its fundamental properties are summarized below. It is important to note that while some suppliers describe it as a white crystalline powder, others list it as a liquid, indicating that its physical state at ambient temperature may vary depending on purity.[1][2]

| Property | Value | Source |

| CAS Number | 1060817-26-6 | [3] |

| Molecular Formula | C₆H₁₂BrNO | [3] |

| Molecular Weight | 194.07 g/mol | [3] |

| IUPAC Name | 2-bromo-N-ethyl-N-methylpropanamide | [3] |

| Appearance | White crystalline powder or liquid | [1][2] |

| Purity | Typically offered at ≥95% or 97% | [1][2] |

| Canonical SMILES | CCN(C)C(=O)C(C)Br | [3] |

| InChIKey | FVNKDGISNDDCFU-UHFFFAOYSA-N | [3] |

| LogP (Computed) | 1.01 - 1.3 | [2][3] |

| Topological Polar Surface Area | 20.3 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Mechanistic Considerations

A definitive, step-by-step synthesis protocol for 2-Bromo-N-ethyl-N-methylpropanamide is not extensively documented in peer-reviewed literature. However, a plausible and widely utilized method for the synthesis of α-bromoamides involves the amidation of an α-bromo acyl halide with a secondary amine.

The proposed synthetic pathway would involve the reaction of 2-bromopropionyl bromide with N-ethylmethylamine. The causality behind this experimental choice lies in the high reactivity of the acyl bromide, which readily undergoes nucleophilic acyl substitution with the secondary amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen bromide byproduct, driving the reaction to completion.

Proposed Experimental Protocol: Synthesis of 2-Bromo-N-ethyl-N-methylpropanamide

Materials:

-

N-ethylmethylamine

-

2-Bromopropionyl bromide

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 2-bromopropionyl bromide (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. The dropwise addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-Bromo-N-ethyl-N-methylpropanamide.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed workflow for the synthesis of 2-Bromo-N-ethyl-N-methylpropanamide.

Reactivity and Potential Applications

2-Bromo-N-ethyl-N-methylpropanamide is a versatile building block in organic synthesis. Its reactivity is primarily centered around the electrophilic carbon atom bearing the bromine atom. This makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Potential applications, though not explicitly detailed for this specific compound in the literature, can be inferred from the reactivity of related α-bromoamides. These include:

-

Intermediate in Pharmaceutical Synthesis: α-Haloamides are common precursors in the synthesis of more complex molecules with potential biological activity.[4] The γ-lactam moiety, for instance, which can be formed from reactions involving α-bromoamides, is prevalent in many small-molecule pharmaceuticals.[4]

-

Building Block for Heterocyclic Chemistry: The electrophilic nature of the α-carbon and the amide functionality make it a suitable precursor for the synthesis of various heterocyclic compounds.

-

Radical Chemistry: The carbon-bromine bond can be cleaved under radical conditions, making it a potential substrate for radical-mediated C-C bond-forming reactions.[4]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups attached to the nitrogen, as well as the methyl group and the methine proton at the α-position. The ethyl group would likely appear as a quartet for the methylene protons and a triplet for the methyl protons. The N-methyl group would be a singlet. The α-methyl group would be a doublet, coupled to the α-proton, which in turn would be a quartet.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would appear at the most downfield chemical shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1630-1680 cm⁻¹. C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of bromine and cleavage adjacent to the carbonyl group.

Safety, Handling, and Storage

Detailed toxicological data for 2-Bromo-N-ethyl-N-methylpropanamide are not available.[5] Therefore, it should be handled with the standard precautions for a potentially hazardous chemical. Based on the safety data for structurally related α-bromoamides and alkyl bromides, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents and bases.[6]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[6]

The following diagram outlines the key logical relationships for safe handling and storage:

Caption: Key safety and handling considerations for 2-Bromo-N-ethyl-N-methylpropanamide.

Conclusion

2-Bromo-N-ethyl-N-methylpropanamide is a valuable, albeit not extensively studied, chemical intermediate. Its utility in organic synthesis stems from the reactive carbon-bromine bond, which allows for a variety of subsequent chemical transformations. While there is a notable absence of comprehensive experimental data in the public domain, this guide provides a framework for its synthesis, predicted properties, and safe handling based on established chemical principles and data from analogous compounds. It is imperative for researchers to conduct their own analytical characterization and safety assessments prior to use.

References

-

PubChem. 2-Bromo-N-ethyl-N-methylpropanamide. Available at: [Link]

-

PubChem. 2-Bromo-n-ethylpropanamide. Available at: [Link]

-

Material Safety Data Sheet - 2-Bromo-2-methylpropane. Available at: [Link]

-

Chemical Science (RSC Publishing). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

Sources

- 1. 2-bromo-N-ethyl-N-methylpropanamide, CasNo.1060817-26-6 BOC Sciences United States [bocscichem.lookchem.com]

- 2. You are being redirected... [hit2lead.com]

- 3. 2-Bromo-N-ethyl-N-methylpropanamide | C6H12BrNO | CID 45791172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Advanced Technical Guide: Alpha-Bromoamide Intermediates in Pharmaceutical Synthesis

The following technical guide is structured to provide an authoritative, deep-dive analysis of alpha-bromoamide intermediates, specifically tailored for pharmaceutical researchers and process chemists.

Executive Summary & Chemical Architecture

Alpha-bromoamides (

Their utility in drug development stems from their dual-reactivity profile :

-

Electrophilic

-Carbon: The electron-withdrawing carbonyl group activates the adjacent C-Br bond, making it highly susceptible to -

Radical Precursor: The weak C-Br bond serves as an excellent initiation point for Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA), enabling the construction of gamma-lactams and other functionalized scaffolds.

Unlike simple alkyl halides, the amide moiety provides hydrogen-bonding capability and conformational rigidity, often directing stereoselectivity in subsequent cyclizations.

Strategic Synthesis: The "Amine-Acyl Halide" Protocol

While various routes exist (e.g., bromination of amides), the industrial standard for pharmaceutical purity involves the acylation of amines with

Standard Operating Procedure (SOP)

Objective: Synthesis of N-substituted-2-bromoacetamide.

Reagents:

-

Substrate: Primary or Secondary Amine (

equiv). -

Acylating Agent: Bromoacetyl bromide (or chloride) (

equiv). -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) ( -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

Temperature:

to

Protocol Logic:

-

Temperature Control: The reaction is highly exothermic. Maintaining

prevents the amine from attacking the -

Order of Addition: The acid halide is added to the amine/base mixture to maintain a low concentration of the electrophile relative to the nucleophile, favoring amide formation over alkylation.

Visualization: Synthesis Workflow

Figure 1: Logic flow for the controlled synthesis of alpha-bromoamides, highlighting the critical temperature-dependent nucleophilic attack.

Pharmaceutical Applications: The "Hero" Reactions

Beta-Lactam Construction (The C3-C4 Closure)

The most prestigious application of

Mechanism:

The formation of the strained 4-membered ring is achieved via an intramolecular alkylation . An

-

Reformatsky-Type Cyclization: Treatment of an

-bromoamide with Zinc or Samarium(II) iodide ( -

Base-Mediated Closure: For simple systems, a strong base (NaH, LiHMDS) deprotonates the amide nitrogen or an activated methylene, forcing displacement of the bromide.

Case Study Relevance:

This method is pivotal for synthesizing Monobactams (e.g., Aztreonam analogs) where the

Figure 2: Mechanism of Beta-Lactam formation via intramolecular alkylation of alpha-bromoamides.

Gamma-Lactam Synthesis (Racetam Drugs)

Drugs like Brivaracetam and Levetiracetam (anti-epileptics) are pyrrolidone derivatives. Their synthesis often relies on the reactivity of

-

Pathway: An

-bromoamide (e.g., 2-bromobutanamide) serves as the alkylating agent for a pyrrolidinone ring, or conversely, a 4-aminobutyric acid derivative is cyclized via an -

Radical Cascade (ATRA): Modern routes utilize Atom Transfer Radical Addition. An

-bromoamide radical adds to a terminal olefin, followed by cyclization to form the

Heterocycle Synthesis (Hantzsch-Type)

-Bromoamides react with thioamides or thioureas to form Thiazoles . Unlike the classic Hantzsch synthesis (usingQuantitative Data: Reactivity Comparison

| Electrophile Class | Leaving Group Ability | Hydrolytic Stability | Primary Pharma Application |

| Alpha-Bromoamide | High (Br is excellent LG) | Moderate (Amide is stable) | Beta-Lactams, Heterocycles |

| Alpha-Chloroamide | Moderate | High | Cost-effective alkylation |

| Alpha-Iodoamide | Very High | Low (Light sensitive) | Radical cyclizations (ATRA) |

| Alpha-Bromoketone | High | Low (Highly reactive) | Thiazole synthesis (Hantzsch) |

Industrial Safety & Handling (The "Lachrymator" Factor)

Warning: Alpha-bromoamides are potent alkylating agents and often severe lachrymators (tear agents).

-

Lachrymatory Effect: Similar to bromoacetone, these compounds activate TRPA1 channels in the eyes and lungs.

-

Control: All handling must occur in a certified fume hood.

-

Decontamination: Neutralize spills with 10% aqueous sodium thiosulfate or dilute ammonia to displace the bromide harmlessly.

-

-

Skin Corrosivity: They can cause delayed chemical burns. Double-gloving (Nitrile + Laminate) is recommended.

-

Differentiation: Do not confuse with "Bromo-OTBN" (4'-Bromomethyl-2-cyanobiphenyl), which is a benzylic bromide used for Sartan drugs. While both are brominated intermediates, their handling and reactivity profiles differ significantly.

References

-

Vertex AI Search. (2025). Synthesis and Reactivity of Alpha-Haloamides in Pharmaceutical Contexts. 1[2]

-

Royal Society of Chemistry. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. 3[2][4][5]

-

National Institutes of Health (PMC). (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. 6

-

Organic Syntheses. (2014). Preparation of Alpha-Bromoamides via Bromoacetyl Bromide. 7[5][8]

-

Fisher Scientific. (2025). Safety Data Sheet: Alpha-Bromoamide Handling and Hazards. 9

Sources

- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]

- 3. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-N-ethyl-N-methylpropanamide

Part 1: Executive Summary

2-Bromo-N-ethyl-N-methylpropanamide (CAS 1060817-26-6) is a specialized

This guide addresses a critical gap in public literature: the lack of standardized solubility data for this specific intermediate. By synthesizing predictive physicochemical modeling with empirical solvation rules, this document provides researchers with a Predicted Solubility Profile and a Self-Validating Experimental Protocol to determine exact saturation limits in their specific laboratory environment.

Key Takeaway: As a tertiary amide with a lipophilic alkyl halide tail, this compound exhibits a "Dual-Nature" solubility profile—highly miscible in polar aprotic solvents (DCM, THF) while showing temperature-dependent solubility in non-polar hydrocarbons (Hexane) and protic solvents (Water).

Part 2: Physicochemical Profile & Solvation Mechanisms

To select the correct solvent, one must understand the competing forces within the molecule.

Molecular Architecture

-

Core Structure: A propanamide backbone with a bromine atom at the

-position. -

N-Substituents: Asymmetric Ethyl and Methyl groups on the nitrogen prevent efficient crystal packing, favoring a liquid or low-melting solid state at room temperature.

-

Electronic Character:

-

Amide Carbonyl (

): Strong dipole acceptor; drives solubility in polar solvents.[1] -

Alkyl Bromide (

): Lipophilic region; enhances solubility in halogenated and organic media. -

LogP (Predicted): ~1.1 – 1.3. This indicates moderate lipophilicity, suggesting the compound prefers organic layers over aqueous phases in extraction scenarios.

-

Solvation Mechanisms

The solubility is governed by the interaction between the solvent's functional groups and the amide's dipole.

Figure 1: Mechanistic basis of solvation. The primary driver for dissolution is dipole-dipole interaction, favoring polar aprotic solvents.

Part 3: Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) for structurally similar

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary Choice. Ideal for synthesis and extraction. The high density of DCM aids in phase separation from water. |

| Ethers | THF, Diethyl Ether, MTBE | High | Excellent for reactions requiring anhydrous conditions (e.g., Grignard reactions). |

| Esters | Ethyl Acetate (EtOAc) | High | Preferred "Green" alternative to DCM for extractions and chromatography. |

| Alcohols | Methanol, Ethanol, IPA | Good | Soluble due to H-bonding. Caution: Nucleophilic solvent; may react with the |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Moderate | Poor solvent at RT. Useful as an anti-solvent to precipitate impurities or induce crystallization if the compound is solid. |

| Aqueous | Water, PBS | Low (<10 mg/mL) | Sparingly soluble. Suitable as the waste phase in liquid-liquid extractions. |

Part 4: Experimental Protocol (Self-Validating)

Since batch-to-batch purity affects solubility, researchers should not rely solely on literature values. Use this Saturation Shake-Flask Method to generate precise data for your specific lot.

Phase 1: Rapid Range-Finding

-

Place 10 mg of 2-Bromo-N-ethyl-N-methylpropanamide into a 4 mL vial.

-

Add solvent in 100 µL increments at Room Temperature (25°C).

-

Vortex for 30 seconds after each addition.

-

Visual Check: If dissolved <100 µL, solubility is >100 mg/mL (High). If undissolved after 2 mL, solubility is <5 mg/mL (Low).

Phase 2: Quantitative Determination (HPLC/Gravimetric)

For critical formulation or process scale-up, use this workflow.

Figure 2: Standardized workflow for quantitative solubility determination.

Protocol Steps:

-

Preparation: Add excess compound to the solvent until a visible undissolved phase remains (saturation).

-

Equilibration: Agitate at constant temperature for 24 hours.

-

Sampling: Centrifuge or filter (using a syringe filter compatible with the solvent, e.g., PTFE).

-

Quantification:

-

Gravimetric (Low Precision): Evaporate a known volume of supernatant and weigh the residue.

-

HPLC (High Precision): Dilute the supernatant and analyze against a calibration curve. Note: Use a UV wavelength of 210-220 nm, as the amide bond has weak absorption.

-

Part 5: Safety & Handling (Haloamides)

-

Lachrymator Potential:

-Haloamides are structurally related to tear gas agents (e.g., bromoacetone). While less volatile, they can be severe eye and skin irritants.-

Requirement: Handle strictly within a fume hood.

-

-

Reactivity Warning: Avoid using DMSO or DMF at elevated temperatures (>60°C) for extended periods, as thermal decomposition or halogen exchange can occur.

-

Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong bases (e.g., NaOH), which can induce hydrolysis or elimination reactions.

References

-

PubChem. 2-Bromo-N-ethyl-N-methylpropanamide (CID 45791172).[2] National Library of Medicine. [Link]

-

Science Ready. Amides: Structure and Physical Properties. (General principles of amide solubility). [Link]

-

Organic Syntheses. General Procedures for alpha-Bromoamides. (Synthesis and handling context).[3][4][5][6] [Link]

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. 2-Bromo-N-ethyl-N-methylpropanamide | C6H12BrNO | CID 45791172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-2-methyl-N-p-tolylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Handling and Safety Protocols for 2-Bromo-N-ethyl-N-methylpropanamide

Document Control:

-

Subject: 2-Bromo-N-ethyl-N-methylpropanamide[1][2][3][4][5][6][7]

-

Classification:

-Haloamide / Alkylating Agent -

Version: 1.0 (Research Use Only)

Chemical Identity & Physiochemical Properties[3][4][6][8][9][10]

This compound is a specialized halogenated amide intermediate. Unlike simple alkyl halides, the amide functionality imparts unique solubility and reactivity profiles. The presence of the bromine atom at the

Table 1: Substance Identification & Properties

| Property | Specification |

| Chemical Name | 2-Bromo-N-ethyl-N-methylpropanamide |

| CAS Number | 1060817-26-6 |

| Molecular Formula | |

| Molecular Weight | 194.07 g/mol |

| SMILES | CCN(C)C(=O)C(C)Br |

| Physical State | White to off-white crystalline powder or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water.[3][6] |

| Predicted LogP | ~1.0 - 1.3 (Lipophilic, potential for skin absorption) |

Hazard Identification & Mechanistic Toxicology

Senior Scientist Note: Specific toxicological data (LD50) for this exact CAS is limited in public registries. Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) of the

The Mechanism of Toxicity (The "Why")

The primary hazard arises from the Carbon-Bromine (C-Br) bond adjacent to the carbonyl. This configuration polarizes the

-

Cellular Target: Nucleophilic residues on biological macromolecules (e.g., cysteine thiols in proteins, nitrogen in DNA bases).

-

Reaction:

(Bimolecular Nucleophilic Substitution). -

Consequence: When this compound contacts tissue, it alkylates cellular proteins, leading to immediate cell death (necrosis), inflammation, and potential sensitization. This is why it is classified as a Lachrymator and Corrosive/Irritant .

GHS Classification (Derived)

Based on the functional group properties, the following precautionary classifications apply:

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]

-

Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye irritation or damage. Lachrymator.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction (due to protein haptenization).

-

STOT-SE (Category 3): May cause respiratory irritation.

Safe Handling & Engineering Controls

The "Self-Validating" Containment Protocol

To ensure safety, you must establish a system where failure is visible.

-

Primary Containment (Engineering):

-

Requirement: Handle only in a certified chemical fume hood.

-

Validation: Verify face velocity is 100 fpm (0.5 m/s) before opening the vial. Use a visual airflow indicator (e.g., a ribbon or digital monitor) to confirm negative pressure.

-

-

Personal Protective Equipment (PPE) Strategy:

-

Respiratory: If working outside a hood (strictly discouraged), a full-face respirator with Organic Vapor (OV) cartridges is required.

-

Dermal (The Double-Glove System):

-

Inner Layer: 4-mil Nitrile (tactility).

-

Outer Layer: 4-mil Nitrile or Laminate (Silver Shield) for prolonged handling.

-

Reasoning: Small halogenated molecules can permeate standard nitrile rubber over time. Change outer gloves immediately upon splash contact.

-

-

Storage Stability

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The C-Br bond can degrade under moisture/light, releasing HBr (corrosive gas).

-

Segregation: Keep away from strong bases and amines (prevents runaway exothermic polymerization or decomposition).

Emergency Response Protocols

Spill Response Decision Logic

In the event of a release, immediate decision-making is critical to prevent exposure.

Figure 1: Decision matrix for handling spills of

First Aid Measures

-

Eye Contact: Immediate irrigation is vital. Flush for 15 minutes . Note: If available, use Diphoterine®; otherwise, saline/water.

-

Skin Contact: Wash with soap and water. Do not use ethanol (may enhance absorption).

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Synthesis & Reactivity Context[13][14]

Understanding the reactivity of 2-Bromo-N-ethyl-N-methylpropanamide is essential for both synthesis planning and safety. The compound is designed to be a "masked" electrophile.

Reaction Mechanism (Nucleophilic Substitution)

The following diagram illustrates the primary reaction pathway and the point of safety vulnerability (the electrophilic carbon).

Figure 2: Mechanistic pathway showing the displacement of Bromine. The "Transition State" represents the moment of alkylation, which occurs both in the flask (synthesis) and on the skin (toxicity).

Waste Disposal

-

Protocol: Do not dispose of down the drain.

-

Categorization: Halogenated Solvent/Organic Waste.

-

Neutralization (Pre-disposal): For small quantities, the material can be treated with aqueous sodium hydroxide or sodium thiosulfate to hydrolyze the bromide before disposal, converting it to the less toxic hydroxy-amide (check local regulations).

References

-

PubChem. (n.d.). 2-Bromo-N-ethyl-N-methylpropanamide (Compound).[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

-

ECHA. (n.d.). Guidance on the Application of the CLP Criteria (General Principles for Alkyl Halides). European Chemicals Agency. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

- 1. 2620-12-4|2-Bromo-N,N-diethylpropanamide|BLD Pharm [bldpharm.com]

- 2. 2-bromo-N-ethyl-N-methylpropanamide, CasNo.1060817-26-6 BOC Sciences United States [bocscichem.lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 2-Bromo-N-ethyl-N-methylpropanamide | C6H12BrNO | CID 45791172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-bromo-N-ethyl-N-methylpropanamide(SALTDATA: FREE) | 1060817-26-6 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Difference between 2-Bromo-N-ethyl-N-methylpropanamide and 2-bromopropanamide

Comparative Analysis: Primary vs. Tertiary -Bromo Amide Scaffolds

Executive Summary

The transition from a primary amide (2-bromopropanamide ) to a tertiary amide (2-bromo-N-ethyl-N-methylpropanamide ) fundamentally alters the physicochemical landscape and reactive potential of the

Physicochemical Profiling

The substitution of the amide nitrogen dictates the intermolecular forces governing the solid-state and solution-phase behavior of these compounds.

Data Comparison Table

| Feature | 2-Bromopropanamide (Primary) | 2-Bromo-N-ethyl-N-methylpropanamide (Tertiary) |

| Structure | ||

| CAS No. | 5875-25-2 | 1060817-26-6 |

| Molecular Weight | 151.99 g/mol | 194.07 g/mol |

| Physical State | White Crystalline Solid | Viscous Liquid / Low-Melting Solid |

| Melting Point | 123–125 °C | < 25 °C (Estimated) |

| H-Bond Donor | Yes (2 sites) | No (0 sites) |

| LogP (Predicted) | ~0.3 (Hydrophilic) | ~1.2 (Lipophilic) |

| Solubility | Polar solvents (MeOH, Water) | Organic solvents (DCM, EtOAc, THF) |

Causality of Physical Differences

-

Lattice Energy & Melting Point: The primary amide possesses two N-H protons capable of forming a robust intermolecular hydrogen-bonding network with the carbonyl oxygen. This results in a high crystal lattice energy and a melting point >120 °C. The tertiary amide lacks N-H donors; its intermolecular interactions are limited to weaker dipole-dipole and van der Waals forces, rendering it a liquid or low-melting solid at room temperature.

-

Solubility & Lipophilicity: The N-ethyl-N-methyl substitution significantly increases the hydrocarbon surface area, elevating the partition coefficient (LogP). This makes the tertiary analog superior for penetrating lipid bilayers in early-stage drug discovery assays, whereas the primary amide is more water-soluble.

Synthetic Methodologies

The synthesis of both compounds typically diverges from a common electrophilic precursor: 2-bromopropionyl bromide . The choice of nucleophile (ammonia vs. secondary amine) dictates the downstream purification strategy.

Experimental Workflows

A. Synthesis of 2-Bromopropanamide (Primary)

-

Mechanism: Nucleophilic Acyl Substitution (Ammonolysis).

-

Protocol:

-

Setup: Charge a reactor with 2-bromopropionyl bromide (1.0 eq) in anhydrous dichloromethane (DCM) at -10 °C.

-

Addition: Sparge anhydrous ammonia gas or add

slowly. Critical: Temperature must be kept <0 °C to prevent displacement of the -

Workup: The product precipitates due to low DCM solubility. Filter the solid, wash with cold water to remove

, and recrystallize from ethanol. -

Validation: High MP (123 °C) confirms product identity.

-

B. Synthesis of 2-Bromo-N-ethyl-N-methylpropanamide (Tertiary)

-

Mechanism: Nucleophilic Acyl Substitution (Aminolysis).

-

Protocol:

-

Setup: Dissolve N-ethyl-N-methylamine (1.1 eq) and a scavenger base (triethylamine, 1.2 eq) in dry THF at 0 °C.

-

Addition: Dropwise addition of 2-bromopropionyl bromide (1.0 eq). The exotherm is significant.

-

Causality: The scavenger base is required to neutralize the HBr generated. Unlike ammonia, the secondary amine is more basic and nucleophilic; steric bulk prevents over-reaction at the

-carbon under controlled conditions. -

Workup: Filter off the triethylamine hydrobromide salt. Concentrate the filtrate. The residue is often an oil requiring vacuum distillation or column chromatography (Silica, Hex/EtOAc) for purification.

-

Pathway Visualization

Figure 1: Divergent synthetic pathways from the acyl bromide precursor. Note the phase difference in products.

Reactivity Profile & Mechanistic Divergence

The "N-substitution effect" drastically alters the chemical stability and reactivity landscape.

Nucleophilic Substitution ( ) at -Carbon

Both compounds act as electrophiles at the

-

Steric Hindrance: The N-ethyl and N-methyl groups create a "steric cone" that can retard the approach of bulky nucleophiles compared to the primary amide.

-

Electronic Effect: The inductive donation from the alkyl groups on the nitrogen increases the electron density on the carbonyl oxygen, slightly reducing the acidity of the

-proton compared to the primary amide. This makes the tertiary amide less prone to racemization under mild basic conditions.

Hydrolytic Stability

-

Primary Amide: Susceptible to enzymatic (amidase) and chemical hydrolysis to the carboxylic acid. The presence of N-H protons assists in carbonyl activation via hydrogen bonding with solvents or enzymes.

-

Tertiary Amide: Highly resistant to hydrolysis ("Locked" conformation). The lack of N-H protons prevents the formation of certain transition states required for facile cleavage. This stability is a coveted trait in drug design for prolonging half-life.

Dehydration (Nitrile Formation)

-

Primary Amide: Can be dehydrated using

or -

Tertiary Amide: Cannot undergo dehydration. Reaction with dehydrating agents typically leads to complex iminium salt formation or degradation, not a clean functional group interconversion.

Reactivity Logic Diagram

Figure 2: Reactivity flowchart highlighting the stability of the tertiary amide against dehydration and hydrolysis.

Analytical Characterization (Self-Validating Protocols)

Distinguishing these compounds is straightforward using Proton NMR (

-NMR Fingerprint (CDCl , 400 MHz)

| Signal | 2-Bromopropanamide | 2-Bromo-N-ethyl-N-methylpropanamide | Diagnostic Note |

| Amide N-H | Absent | The disappearance of broad exchangeable protons confirms tertiary structure. | |

| N-Methyl | Absent | Characteristic singlet (often split due to rotamers). | |

| N-Ethyl | Absent | Quartet and triplet pattern for the ethyl group. | |

| Shift is similar, but rotamers in the tertiary amide may cause peak broadening or duality. |

Rotameric Complexity: Tertiary amides exhibit restricted rotation around the C-N bond (

Applications in Drug Development

Primary Amide (2-Bromopropanamide)

-

Fragment-Based Drug Discovery (FBDD): Used as a low-molecular-weight polar fragment.

-

Intermediate: Precursor to hydantoins and oxazolidinones via cyclization with ureas or carbamates.

-

Biocide: The compound itself has intrinsic antimicrobial activity (used in water treatment), which can be a liability (toxicity) or an asset depending on the application.

Tertiary Amide (2-Bromo-N-ethyl-N-methylpropanamide)

-

Peptidomimetics: The tertiary amide bond mimics the cis/trans isomerism of proline peptide bonds. It is used to introduce a "kink" or specific conformational constraint in peptide backbones.

-

Lipophilic Linkers: Used to attach the 2-aminopropanamide motif to pharmacophores while blocking metabolism at the amide site. The N-ethyl-N-methyl group provides a specific hydrophobic bulk that can fill hydrophobic pockets in receptor binding sites (e.g., GPCRs).

-

ATRP Initiators: Tertiary

-bromo amides are highly efficient initiators for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of polymer chains from the amide "head."

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101118, 2-Bromopropanamide. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nomenclature and Reactivity of Amides: Primary, Secondary, and Tertiary.[1][2] Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids and Derivatives.[3] Retrieved from [Link]

Applications of 2-Bromo-N-ethyl-N-methylpropanamide in organic synthesis

Technical Guide for Pharmaceutical & Polymer Applications

Executive Summary

2-Bromo-N-ethyl-N-methylpropanamide (CAS: 1060817-26-6) represents a versatile class of tertiary

This guide outlines the technical specifications, synthesis protocols, and application workflows for researchers leveraging this intermediate in drug discovery and materials science.[2]

Part 1: Chemical Profile & Synthesis

Structural Analysis

The molecule features a secondary

| Property | Specification |

| IUPAC Name | 2-Bromo-N-ethyl-N-methylpropanamide |

| CAS Number | 1060817-26-6 |

| Molecular Formula | |

| Molecular Weight | 194.07 g/mol |

| Chirality | Racemic (contains one chiral center at C2) |

| Reactivity Class | Alkylating agent, Radical precursor, ATRP Initiator |

Preparation Protocol (Schotten-Baumann Conditions)

While commercially available, in-house synthesis allows for the introduction of isotopically labeled groups or specific stereochemistry.[2]

Reaction Logic:

The synthesis relies on the nucleophilic acyl substitution of 2-bromopropionyl bromide with

Step-by-Step Protocol:

-

Reagents:

-

Setup: Flame-dried 3-neck round bottom flask under

atmosphere. -

Addition: Dissolve amine and

in DCM at 0°C. Add acid bromide dropwise over 30 minutes. Critical: Maintain temperature <5°C to suppress elimination.[2] -

Workup: Warm to Room Temperature (RT) and stir for 2 hours. Wash with 1M HCl (remove unreacted amine), then sat.[2]

, then brine.[2] -

Purification: Dry over

, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary to remove trace acrylamide byproducts.[2]

Part 2: Applications in Radical Polymerization (ATRP)

Mechanism of Action

Tertiary

Why this molecule?

The

Visualization: ATRP Initiation Pathway

Caption: Figure 1. Equilibrium between dormant species (bromoamide) and active radical species mediated by Cu-catalyst during ATRP initiation.

Part 3: Heterocyclic Synthesis via Radical Annulation

Gamma-Lactam Construction

Recent advances in photoredox catalysis utilize

Experimental Insight:

Unlike tertiary alkyl bromides which may suffer from steric hindrance, the secondary bromide in 2-Bromo-N-ethyl-N-methylpropanamide offers a balance of reactivity and stability.[2] The radical generated at the

Protocol (Photochemical ATRA):

-

Substrate: 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv).

-

Alkene: 1-Octene (2.0 equiv).[2]

-

Catalyst:

(1 mol%).[2] -

Solvent: DMF (degassed).

-

Conditions: Irradiate with Blue LED (450 nm) at RT for 12-24h.

-

Outcome: Formation of the

-functionalized amide or lactam derivative depending on the specific alkene and Lewis Acid additives used to promote cyclization.[2]

Part 4: Nucleophilic Substitution ( )

Synthesis of -Amino Amides

The bromine atom is an excellent leaving group for

Key Consideration: The reaction with primary amines can lead to over-alkylation.[2] To favor the mono-alkylated product, use a large excess of the nucleophile or protect the amine.[2]

Visualization: Divergent Synthetic Pathways

Caption: Figure 2.[2] Divergent synthetic utility of the core molecule across radical and ionic manifolds.

References

-

Matyjaszewski, K., & Xia, J. (2001).[2] Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.[2] Link[2]

-

Treacy, S. M., Vaz, D. R., Noman, S., Tard, C., & Rovis, T. (2021).[2] Coupling of

-bromoamides and unactivated alkenes to form -

BOC Sciences. (n.d.).[2] 2-bromo-N-ethyl-N-methylpropanamide Product Data. Retrieved from

-

PubChem. (n.d.).[5][2] Compound Summary for CID 45791172: 2-Bromo-N-ethyl-N-methylpropanamide.[5][2] National Library of Medicine. Link

-

Pellegrino, S., et al. (2020).[2] The Fascinating Chemistry of

-Haloamides. European Journal of Organic Chemistry. (General Reference for Class Behavior).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 2-Bromo-N-ethyl-N-methylpropanamide | C6H12BrNO | CID 45791172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of Alpha-Bromo Tertiary Amides

This in-depth technical guide details the thermodynamic stability profile of alpha-bromo tertiary amides, focusing on their structural dynamics, degradation pathways, and practical handling in research and drug development.

Technical Guide for Research & Development

Executive Summary

Alpha-bromo tertiary amides represent a unique intersection of high kinetic stability and specific thermodynamic lability. Widely utilized as initiators in Atom Transfer Radical Polymerization (ATRP) and as intermediates in the synthesis of

Contrary to alpha-bromo esters, alpha-bromo tertiary amides exhibit a higher C–Br bond dissociation energy (BDE) , rendering them less active as radical initiators but more robust during storage. However, they possess a critical thermal instability pathway: dehydrobromination to form

Structural Dynamics & Electronic Effects

The thermodynamic behavior of alpha-bromo tertiary amides is dictated by three competing electronic and steric factors:

The "Alpha-Halo" Inductive Effect

The bromine atom at the

-

Impact on Carbonyl: It increases the electrophilicity of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis).

-

Impact on C-H Acidity: It significantly increases the acidity of any remaining

-protons (

Amide Resonance Stabilization

Tertiary amides possess significant resonance stabilization energy (approx. 15–20 kcal/mol). The overlap between the nitrogen lone pair and the carbonyl

-

Thermodynamic Consequence: The amide bond itself is highly resistant to cleavage, even with the destabilizing inductive effect of the bromine.

Steric Shielding (Tertiary Nature)

The defining feature of tertiary amides is the steric bulk of the

Thermodynamic vs. Kinetic Stability

C–Br Bond Dissociation Energy (Radical Stability)

In the context of radical chemistry (e.g., ATRP), the stability of the C–Br bond is paramount. Data derived from ATRP activation rate constants (

-

Observation: Alpha-bromo amides have a lower

than their ester counterparts. -

Thermodynamic Meaning: The C–Br bond in amides is stronger (higher BDE). The amide group is less effective at stabilizing the resulting carbon-centered radical via resonance (captodative effect) compared to an ester or nitrile.

-

Practical Implication: These compounds are thermodynamically stable against homolytic cleavage at room temperature, requiring active catalysts (e.g., Cu(I)/Me6TREN) or elevated temperatures to generate radicals.

Hydrolytic Stability

Despite the inductive activation by bromine, alpha-bromo tertiary amides exhibit exceptional hydrolytic stability at neutral pH.

-

Mechanism: Hydrolysis requires the formation of a tetrahedral intermediate. The transition state for this step is destabilized by the steric bulk of the tertiary amine leaving group.

-

Half-Life: At pH 7.4 (25°C), the

is typically measured in years. Significant hydrolysis is only observed under forcing conditions (pH < 2 or pH > 12, T > 60°C).

Thermal Instability: The Elimination Pathway

The primary thermodynamic risk for this class of compounds is thermal dehydrobromination .

-

Pathway: E2 or E1cB elimination.

-

Trigger: Heating above 80–100°C, especially in the presence of weak bases or polar solvents.

-

Product: Formation of thermodynamically stable conjugated

-unsaturated amides (acrylamides).

Visualizing Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis (minor) and elimination (major) for a generic alpha-bromo tertiary amide.

Caption: Comparative degradation pathways. Thermal elimination is the primary stability risk, while homolysis requires catalytic activation.

Experimental Protocols for Stability Assessment

Protocol A: Accelerated Thermal Stability (Dehydrobromination Monitoring)

Objective: Determine the critical temperature (

-

Preparation: Dissolve 50 mg of the alpha-bromo amide in 0.6 mL of deuterated solvent (e.g., DMSO-

or Toluene- -

Baseline Scan: Acquire a quantitative

H NMR spectrum at 25°C. Integrate the -

Thermal Stress: Heat the NMR probe in 10°C increments (40°C to 120°C), holding for 30 minutes at each step.

-

Detection: Monitor the appearance of vinyl protons (5.5–6.5 ppm) corresponding to the

-unsaturated amide. -

Data Analysis: Plot the integral of the vinyl region vs. temperature. The onset temperature is defined where >2% elimination is observed.

Protocol B: Hydrolytic Half-Life Determination

Objective: Quantify stability in aqueous media for biological applications.

-

Buffer Preparation: Prepare phosphate buffer (pH 7.4) and glycine-HCl buffer (pH 2.0).

-

Incubation: Prepare a 1 mM solution of the compound in Buffer:Acetonitrile (80:20) to ensure solubility. Incubate at 37°C.

-

Sampling: Aliquot 100 µL at

hours. -

Quenching: Flash freeze or immediately inject onto HPLC.

-

Analysis: RP-HPLC (C18 column), Gradient 5-95% MeCN/Water + 0.1% Formic Acid.

-

Metric: Calculate

using the first-order rate equation:

-

Comparative Data: Amides vs. Esters[1]

The following table summarizes the thermodynamic parameters relative to alpha-bromo esters, the most common analog.

| Parameter | Alpha-Bromo Ester | Alpha-Bromo Tertiary Amide | Implication for Stability |

| C–Br Bond Strength | Moderate | High | Amides are harder to initiate in ATRP; less prone to radical degradation. |

| Hydrolysis Rate | Moderate (pH dependent) | Very Low | Amides survive physiological pH much longer than esters. |

| Elimination Risk | Moderate | High | Amides are more prone to forming conjugated systems upon heating due to amide resonance stability of the product. |

| Shelf-Life | 6-12 Months (4°C) | >24 Months (RT) | Superior storage stability if kept dry and acid-free. |

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

- Establishes the activation rate constants ( ) and radical stability trends for amides vs. esters.

-

Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules. Link

- Provides specific kinetic data on the stability of amide-based radicals and initi

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Authoritative source for amide hydrolysis mechanisms and "alpha-halo" inductive effects.

-

Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1]

- Source for comparative C–Br bond dissoci

-

Jakubowski, W., & Matyjaszewski, K. (2005). Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization of Styrene. Macromolecules. Link

- )

Sources

An In-depth Technical Guide to 2-Bromo-N-ethyl-N-methylpropanamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-ethyl-N-methylpropanamide, with the CAS number 1060817-26-6, is a halogenated tertiary amide that holds potential as a versatile building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive bromine atom at the alpha position to a carbonyl group, makes it an attractive intermediate for the introduction of various functionalities and the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, commercial availability, a representative synthetic approach, and explores its potential applications as a reactive intermediate in the synthesis of pharmacologically relevant compounds.

Chemical Properties and Commercial Availability

2-Bromo-N-ethyl-N-methylpropanamide is a compound with the molecular formula C₆H₁₂BrNO and a molecular weight of approximately 194.07 g/mol .[1] While detailed experimental data on its physical properties are not extensively published, it is typically available from various suppliers as a liquid or a white crystalline powder.[3][4]

Table 1: Chemical and Physical Properties of 2-Bromo-N-ethyl-N-methylpropanamide

| Property | Value | Source |

| CAS Number | 1060817-26-6 | [1] |

| Molecular Formula | C₆H₁₂BrNO | [1] |

| Molecular Weight | 194.07 g/mol | [1] |

| Appearance | Liquid or white crystalline powder | [3][4][5] |

| Purity | Typically ≥95% | [3][5][6] |

Commercial Suppliers

A number of chemical suppliers offer 2-Bromo-N-ethyl-N-methylpropanamide, typically for research and development purposes. The available quantities and purity levels may vary between suppliers.

Table 2: Commercial Suppliers of 2-Bromo-N-ethyl-N-methylpropanamide

| Supplier | Purity | Available Quantities |

| BOC Sciences | 97% | Inquire with supplier |

| ChemBridge (via Hit2Lead) | 95% | 200 µmol, 1 g, 5 g |

| CP Lab Safety | 95% | 5 g |

Synthesis of 2-Bromo-N-ethyl-N-methylpropanamide: A Representative Protocol

Reaction Scheme:

A representative reaction for the synthesis of the target molecule.

Experimental Protocol:

Materials:

-

N-ethyl-N-methylamine

-

2-Bromopropionyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-ethyl-N-methylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromopropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the desired 2-Bromo-N-ethyl-N-methylpropanamide.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the acyl chloride with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

-

Anhydrous Solvent: Anhydrous solvent is used for the same reason as the inert atmosphere – to prevent unwanted side reactions with water.

-

Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic nature of the acylation reaction and to minimize the potential for side reactions.

-

Base: Triethylamine is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are performed to remove any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

Potential Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of 2-Bromo-N-ethyl-N-methylpropanamide lies in its ability to act as a versatile electrophilic building block. The α-bromo amide moiety is a reactive handle that can participate in a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. While specific applications of this particular compound in drug discovery are not extensively documented in the public domain, the broader class of α-bromoamides are valuable intermediates in the synthesis of pharmaceutically active compounds.

Diagram of Potential Synthetic Transformations:

Potential synthetic transformations of the target molecule.

1. Synthesis of α-Amino Amide Derivatives:

The reaction of 2-Bromo-N-ethyl-N-methylpropanamide with various primary and secondary amines would provide access to a library of α-amino amide derivatives. This structural motif is present in numerous biologically active molecules, including enzyme inhibitors and peptide mimics. The introduction of different amine nucleophiles allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

2. Precursor to Heterocyclic Scaffolds:

The α-bromo amide functionality can be utilized in the construction of various heterocyclic ring systems, which are privileged structures in medicinal chemistry. For instance, intramolecular cyclization reactions following a nucleophilic substitution could lead to the formation of lactams or other nitrogen-containing heterocycles.

3. Use as an Alkylating Agent:

2-Bromo-N-ethyl-N-methylpropanamide can serve as a specialized alkylating agent to introduce the N-ethyl-N-methylpropanamide moiety onto a substrate. This could be relevant in the synthesis of targeted protein degraders (e.g., PROTACs) where specific linker structures are required.

Safety and Handling

General Handling Precautions:

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

2-Bromo-N-ethyl-N-methylpropanamide is a commercially available tertiary α-bromoamide with significant potential as a reactive intermediate in organic synthesis. While its direct applications in drug discovery are yet to be widely reported, its structural features suggest its utility as a versatile building block for the synthesis of α-substituted amides and heterocyclic compounds of medicinal interest. The representative synthetic protocol and discussion of potential applications provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the use of this and related compounds in their synthetic endeavors. Further research into the reactivity and applications of 2-Bromo-N-ethyl-N-methylpropanamide is warranted to fully unlock its potential in the advancement of medicinal chemistry.

References

-

PubChem. 2-Bromo-N-ethyl-N-methylpropanamide. National Center for Biotechnology Information. [Link]

-

Chemchart. 2-Bromo-N-ethyl-N-methylpropanamide. [Link]

-

CP Lab Safety. 2-Bromo-N-ethyl-N-methylpropanamide, 95% Purity, C6H12BrNO, 5 grams. [Link]

-

Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

-

ResearchGate. Some examples of pharmaceutical amides. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Bromobenzamide: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-N-ethyl-N-methylpropanamide | C6H12BrNO | CID 45791172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. 2-bromo-N-ethyl-N-methylpropanamide, CasNo.1060817-26-6 BOC Sciences United States [bocscichem.lookchem.com]

- 5. You are being redirected... [hit2lead.com]

- 6. 2-Bromo-n-ethylpropanamide | C5H10BrNO | CID 219652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 8. orgsyn.org [orgsyn.org]

Methodological & Application

Radical cyclization conditions using 2-Bromo-N-ethyl-N-methylpropanamide

Technical Guide: Radical Cyclization Strategies Using -Haloamides

Part 1: Core Directive & Substrate Analysis

Executive Summary

2-Bromo-N-ethyl-N-methylpropanamide (CAS: 1060817-26-6) is a tertiary

Critical Chemical Logic: Unlike N-allyl-2-bromoamides, the specific substrate 2-Bromo-N-ethyl-N-methylpropanamide lacks an internal unsaturated bond (alkene/alkyne). Therefore, it cannot undergo intramolecular cyclization in its native form.

To achieve "Radical Cyclization" using this specific molecule, one of two strategies must be employed:

-

Intermolecular Annulation: The radical adds to an external acceptor (e.g., a diene or enyne) in a cascade sequence.

-

Substrate Modification (Analogue Protocol): The user intends to perform the standard Atom Transfer Radical Cyclization (ATRC) on an N-alkenyl analogue (e.g., N-allyl-2-bromo-N-methylpropanamide).

This guide provides the industry-standard conditions for Copper-Mediated Atom Transfer Radical Cyclization (ATRC) , which is the most robust method for this class of compounds.

Part 2: Mechanism & Critical Parameters

The Radical Engine: Atom Transfer (ATRC)

The most controlled method for cyclizing

Mechanism:

-

Activation: The Cu(I) complex abstracts the bromine atom via Single Electron Transfer (SET), generating the

-carbamoyl radical and a Cu(II)-Br species. -

Cyclization/Addition: The radical adds to a

-system (internal or external). -

Deactivation: The Cu(II)-Br species transfers the bromine atom back to the new radical center, regenerating the Cu(I) catalyst and the product.

Visualization: The Catalytic Cycle

Caption: The reversible redox cycle of Copper-mediated ATRC ensures low radical concentration, suppressing termination reactions.

Part 3: Experimental Protocols

Protocol A: Copper-Mediated ATRC (Standard)

Applicability: Best for N-allyl analogues or Intermolecular addition to terminal olefins.

Reagents:

-

Substrate: 2-Bromo-N-ethyl-N-methylpropanamide (1.0 equiv) [Requires external alkene] OR N-allyl analogue.

-

Catalyst: CuCl (30 mol%) or CuBr (30 mol%).

-

Ligand: TPMA (Tris(2-pyridylmethyl)amine) or PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (30-40 mol%). Note: Bipyridine ligands are less active for amides and often require elevated temperatures.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Reducing Agent (Optional): AIBN (5-10 mol%) or Ascorbic Acid can be added to regenerate Cu(I) if trace O

is present (ICAR/ARGB ATRP conditions).

Step-by-Step Workflow:

-

Catalyst Preparation (Glovebox or Schlenk Line):

-

In a flame-dried Schlenk tube, weigh CuCl (0.3 equiv) and the Ligand (0.3 equiv).

-

Add dry solvent (degassed via freeze-pump-thaw, 3 cycles) to form the complex. Stir for 10-15 mins until a colored complex forms (often green/brown).

-

-

Substrate Addition:

-

Dissolve the Bromoamide (1.0 equiv) in minimal degassed solvent.

-

If Intermolecular: Add the external alkene (e.g., 1-octene, 2.0-5.0 equiv) at this stage.

-

Transfer the substrate solution to the catalyst mixture via cannula or gas-tight syringe under N

/Ar flow.

-

-

Reaction:

-

Stir at Room Temperature (20-25°C). Amide radicals are highly reactive; heating is often unnecessary with active ligands (TPMA/Me6TREN).

-

Monitor via TLC or NMR. Reaction times typically range from 2 to 12 hours.

-

-

Workup:

-

Dilute with DCM.

-

Wash with aqueous Na

EDTA or NH -

Dry organic layer over MgSO

, filter, and concentrate. -

Purify via column chromatography (Silica gel).[5]

-

Quantitative Data Summary:

| Component | Standard Load | Function | Note |

| CuCl / CuBr | 0.3 equiv | Catalyst | CuCl is often preferred for Cl/Br exchange control. |

| Ligand (PMDETA) | 0.3 equiv | Solubilizer/Activator | Highly active; allows RT reaction. |

| Solvent (DCM) | 0.1 M | Medium | Must be degassed. |

| Temperature | 25°C | Condition | Heat to 60°C only if conversion is <10% after 4h. |

Protocol B: Reductive Cyclization (Bu SnH Method)

Applicability: Use when the bromine atom is NOT desired in the final product.

Reagents:

-

Substrate: 2-Bromo-N-ethyl-N-methylpropanamide.

-

Reagent: Tributyltin hydride (Bu

SnH) (1.2 equiv). -

Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv).

-

Solvent: Benzene or Toluene (degassed).

Step-by-Step Workflow:

-

Setup:

-

Dissolve the substrate (1.0 equiv) in dry, degassed Toluene (0.05 M concentration - High dilution favors cyclization over intermolecular reduction).

-

Heat the solution to reflux (110°C).

-

-

Addition:

-

Prepare a solution of Bu

SnH (1.2 equiv) and AIBN (0.1 equiv) in Toluene. -

Slow Addition: Add the tin/initiator solution via syringe pump over 2-4 hours. Crucial: This keeps the H-donor concentration low, allowing the radical time to cyclize (or add to alkene) before being quenched.

-

-

Workup:

-

Cool to RT. Remove solvent.[5]

-

Tin Removal: Treat the residue with aqueous KF (potassium fluoride) and silica gel to precipitate tin salts, or use a specific tin-scavenging column.

-

Part 4: Troubleshooting & Optimization

Oxygen Sensitivity

Radical species are quenched by O

-

Symptom: No reaction; starting material recovery.

-

Solution: Ensure rigorous degassing. Use the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging for sensitive kinetics.

Catalyst Poisoning (ATRC)

Amides can coordinate to Copper, potentially altering the catalyst geometry.

-

Symptom: Reaction stalls at 50% conversion.

-

Solution: Increase Ligand:Metal ratio to 2:1 or use a more strongly binding ligand like TPMA.

Intermolecular Competition

For the specific substrate 2-Bromo-N-ethyl-N-methylpropanamide (which lacks an internal tether), dimerization is a major side reaction.

-

Solution: If performing intermolecular addition, use a large excess (5-10 equiv) of the alkene acceptor to favor Cross-Coupling over Homo-Coupling.

References

-

Clark, A. J. (2002). Atom Transfer Radical Cyclisation Reactions Mediated by Copper Complexes. Chemical Society Reviews.[6] Link

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

-

Nagashima, H., et al. (1992). Copper-Catalyzed Cyclization of N-Allyl-alpha-haloacetamides. Journal of Organic Chemistry. Link

-

Curran, D. P. (1988). The Synthesis of Complex Molecules by Free-Radical Methods. Synthesis. Link

Sources

- 1. aablocks.com [aablocks.com]

- 2. 5,5-Dibromobarbituric acid (511-67-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2,3-Dibromo-N-methylmaleimide (3005-27-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reformatsky Reaction of 2-Bromo-N-ethyl-N-methylpropanamide with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of β-Hydroxy Amides in Synthesis

The Reformatsky reaction, a cornerstone of carbon-carbon bond formation since its discovery by Sergey Nikolaevich Reformatsky in 1887, offers a powerful method for the synthesis of β-hydroxy carbonyl compounds.[1][2] This reaction typically involves the oxidative addition of zinc to an α-haloester to form a zinc enolate, which then undergoes nucleophilic addition to an aldehyde or ketone.[1] The resulting β-hydroxy esters are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2]

This guide focuses on a specific and highly relevant variant: the reaction of 2-Bromo-N-ethyl-N-methylpropanamide with various aldehydes. The use of an α-bromoamide instead of an ester leads to the formation of β-hydroxy amides. These motifs are of particular interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules and their potential as precursors to a wide range of complex nitrogen-containing compounds. The N,N-disubstituted nature of the amide provides steric and electronic properties that can influence reactivity and subsequent molecular conformations.

This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, expected outcomes, and applications in drug development, designed to equip researchers with the practical and theoretical knowledge to successfully implement this reaction.

Reaction Mechanism: From Zinc Enolate to β-Hydroxy Amide

The generally accepted mechanism for the Reformatsky reaction, adapted here for an α-bromoamide, proceeds through several key steps.[1] A critical feature of this reaction is the formation of the organozinc reagent (the "Reformatsky enolate") in situ, which is less reactive than corresponding Grignard or organolithium reagents, thus preventing unwanted side reactions with the amide functionality.[1]

Step 1: Oxidative Addition and Formation of the Zinc Enolate The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of 2-Bromo-N-ethyl-N-methylpropanamide. This forms an organozinc bromide intermediate, which is a zinc enolate.[1] For clarity, this process is often depicted as a two-step sequence involving dimerization and rearrangement to yield the zinc enolates.[1]

Step 2: Coordination and Zimmerman-Traxler Transition State The aldehyde substrate is then introduced. The carbonyl oxygen of the aldehyde coordinates to the zinc atom of the enolate. This coordination pre-organizes the reactants into a six-membered chair-like transition state, known as the Zimmerman-Traxler model.[3] This model is often used to rationalize the stereochemical outcome of the reaction.

Step 3: Carbon-Carbon Bond Formation Within this transition state, a rearrangement occurs, leading to the formation of a new carbon-carbon bond between the α-carbon of the amide and the carbonyl carbon of the aldehyde. This step forms a zinc alkoxide of the β-hydroxy amide.[1]

Step 4: Acidic Workup and Product Isolation The final product, the β-hydroxy amide, is obtained after an acidic workup, which protonates the zinc alkoxide and removes the zinc salts.[1]

Experimental Protocol: A Representative Procedure

This protocol outlines a general and robust procedure for the Reformatsky reaction between 2-Bromo-N-ethyl-N-methylpropanamide and a representative aldehyde, such as benzaldehyde. It is critical that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organozinc intermediate by moisture.

Materials and Reagents:

-

Zinc: Dust, <10 micron, activated (see activation procedure below).

-

2-Bromo-N-ethyl-N-methylpropanamide: Synthesized from 2-bromopropionyl bromide and N-ethylmethylamine.

-

Aldehyde: Benzaldehyde (or other desired aldehyde), freshly distilled.

-

Solvent: Anhydrous tetrahydrofuran (THF), distilled from sodium/benzophenone.

-

Activating Agent: 1,2-Dibromoethane or a crystal of iodine.

-

Workup Solution: Saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction Solvent: Ethyl acetate.

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (N₂ or Ar) with manifold

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol Steps:

Detailed Procedure:

-

Zinc Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and inert gas inlet, add zinc dust (1.5-2.0 equivalents relative to the bromoamide). Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently heat under a flow of inert gas until the iodine color fades or bubbling is observed. This process removes the deactivating oxide layer from the zinc surface. Allow the flask to cool to room temperature.

-

Reaction Initiation: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of 2-Bromo-N-ethyl-N-methylpropanamide (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous THF. Add approximately 10% of this solution to the stirred zinc suspension. The reaction mixture may become warm, and a color change may be observed, indicating initiation. If the reaction does not start, gentle heating may be required.

-

Addition and Reflux: Once initiation is confirmed, add the remaining bromoamide/aldehyde solution dropwise via a dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux (typically 60-70 °C in THF) and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 1-4 hours), cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-hydroxy amide.

Data Presentation: Expected Yields and Diastereoselectivity

While specific data for 2-Bromo-N-ethyl-N-methylpropanamide is not extensively published, the following table provides representative yields and diastereoselectivities based on analogous Reformatsky reactions of N,N-dialkyl-α-bromoamides and related α-bromoesters with various aldehydes. The diastereomeric ratio (d.r.) can be influenced by the steric bulk of the aldehyde and the reaction conditions.

| Aldehyde (R in R-CHO) | Representative Yield (%) | Expected Diastereomeric Ratio (syn:anti) | Notes |

| Benzaldehyde | 75 - 90% | ~ 1:1 to 3:1 | Aromatic aldehydes are generally good substrates. |

| 4-Methoxybenzaldehyde | 80 - 95% | ~ 1:1 to 3:1 | Electron-donating groups may slightly increase reactivity. |

| 4-Nitrobenzaldehyde | 65 - 80% | ~ 1:1 to 2:1 | Electron-withdrawing groups can sometimes lead to lower yields. |

| Isobutyraldehyde | 60 - 75% | Variable, often favors anti | Aliphatic aldehydes, especially hindered ones, can be more challenging. |

| Cinnamaldehyde | 70 - 85% | Variable | 1,2-addition is the expected major pathway. |

Note: Yields and diastereoselectivities are estimates based on similar reactions and can vary significantly with reaction conditions, purity of reagents, and efficiency of zinc activation.

Applications in Drug Development

The β-hydroxy amide core structure synthesized through this Reformatsky reaction is a valuable building block in medicinal chemistry. Its utility stems from several key features:

-

Chiral Scaffolds: The reaction creates a new stereocenter at the β-position. Asymmetric variants of the Reformatsky reaction can provide enantiomerically enriched products, which are crucial for developing stereospecific drugs.[4]

-

Peptidomimetics: The β-hydroxy amide unit can be incorporated into peptide sequences to create peptidomimetics with improved stability against enzymatic degradation and potentially enhanced binding affinities to biological targets.

-

Precursors to other Functional Groups: The hydroxyl and amide functionalities can be further manipulated. For instance, the hydroxyl group can be oxidized to a ketone, used as a handle for further coupling reactions, or participate in cyclization reactions to form lactams or other heterocyclic systems.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | 1. Inactive zinc (oxide layer). 2. Wet solvent or glassware. 3. Impure reagents. | 1. Reactivate zinc with I₂, 1,2-dibromoethane, or by acid washing. 2. Ensure all glassware is thoroughly dried and solvent is anhydrous. 3. Purify aldehyde by distillation; ensure bromoamide is pure. |